molecular formula C13H18O4 B169291 Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate CAS No. 197299-16-4

Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate

Cat. No. B169291
M. Wt: 238.28 g/mol
InChI Key: NEJJCKFYYBEQRQ-UHFFFAOYSA-N
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Description

Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate is a chemical compound with the molecular formula C13H18O4 . It has a molecular weight of 238.28 . The compound is colorless to white to yellow and can be in solid, semi-solid, or liquid form . Its IUPAC name is ethyl (2S)-2-ethoxy-3-(4-hydroxyphenyl)propanoate .


Molecular Structure Analysis

The InChI code for Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate is 1S/C13H18O4/c1-3-16-12(13(15)17-4-2)9-10-5-7-11(14)8-6-10/h5-8,12,14H,3-4,9H2,1-2H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.


Physical And Chemical Properties Analysis

Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate is stable under normal temperatures and pressures . It should be stored in a sealed container in a dry environment at 2-8°C . The compound is colorless to white to yellow and can be in solid, semi-solid, or liquid form .

Scientific Research Applications

1. Enantioselective Enzymatic Hydrolysis

Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate is utilized in the synthesis of S-2-ethoxy-3-(4-hydroxyphenyl)propanoic acid S-1, an important building block in the synthesis of PPARα and -γ agonists. A novel biocatalytic approach for large-scale production of this compound has been developed, involving enantioselective hydrolysis. This process combines biotechnology and chemistry technologies, achieving high yields and enantiomeric purities on a pilot scale (Deussen et al., 2003).

2. Phase Behavior in Cyclohexane

Research has been conducted on the ternary phase diagram of the enantiomers of ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate in cyclohexane. The study reveals the unique structural evolution of this system around the onset temperature of oiling out, with implications for understanding the phase behavior of such compounds (Codan, Bäbler, & Mazzotti, 2010).

3. Synthesis and Application in Pharmaceuticals

4. Biocatalytic Synthesis for Pharmaceutical Intermediates

Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate is synthesized using α-chymotrypsin-catalyzed hydrolysis, demonstrating its role in the scalable synthesis of pharmaceutical intermediates. This process results in high enantiomeric excesses, emphasizing its efficiency and applicability in pharmaceutical production (Brenna et al., 2009).

Safety And Hazards

The safety data sheet for Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate indicates that it may cause skin irritation and may be harmful if absorbed through the skin . It may also cause irritation of the digestive tract and may be harmful if swallowed . Inhalation may cause respiratory tract irritation . In case of accidental release, dust formation should be avoided, and personal protective equipment should be worn .

properties

IUPAC Name

ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O4/c1-3-16-12(13(15)17-4-2)9-10-5-7-11(14)8-6-10/h5-8,12,14H,3-4,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEJJCKFYYBEQRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CC1=CC=C(C=C1)O)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00472905
Record name Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00472905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate

CAS RN

197299-16-4
Record name Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00472905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Enantiomerically enriched (ee Renantiomer=60%) ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate (5.2 g) was dissolved in 30 ml acetone and added to an aqueous 0.1 M phosphate buffer pH 7 (1.0 l). Protease 2A from Aspergillus oryzae (Fluka No: 82463; 0.51 units/mg) (13 g) was added and the mixture was stirred for 3 days at room temperature. The reaction mixture was extracted 4× with 200 ml TBME. After drying of the combined organic phases over Na2SO4and evaporation of the TBME, 4.3 g of ethyl (2R)-2-Ethoxy-3-(4-hydroxyphenyl)propanoate was obtained as an oil (CCE method 2: ee=100%).
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
reactant
Reaction Step Two
[Compound]
Name
2A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Compound (a) (62 g; 0.19 mole) was hydrogenated in ethyl acetate (400 ml) at atmospheric pressure using Pd/C (10%) as catalyst. The mixture was filtered through celite and evaporated in vacuo to give 45.6 g (yield 100%) of the desired product.
Quantity
62 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Yield
100%

Synthesis routes and methods III

Procedure details

3-(4-Benzyloxyphenyl)-2-ethoxyacrylic acid ethyl ester (described in Example 38a) (62 g; 0.19 mole) was hydrogenated in ethyl acetate (400 ml) at atmospheric pressure using Pd/C (10%) as catalyst. The mixture was filtered through celite and evaporated in vacuo to give 45.6 g (yield 100%) of 2-ethoxy-3-(4-hydroxyphenyl)propanoic acid ethyl ester.
Quantity
62 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate
Reactant of Route 2
Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate
Reactant of Route 3
Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate
Reactant of Route 4
Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate
Reactant of Route 5
Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate
Reactant of Route 6
Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate

Citations

For This Compound
39
Citations
HJ Deussen, M Zundel, M Valdois… - … process research & …, 2003 - ACS Publications
A novel biocatalytic approach for the large-scale production of S-2-ethoxy-3-(4-hydroxyphenyl)propanoic acid S-1 from its racemic ethylester rac-2 by enantioselective hydrolysis has …
Number of citations: 39 pubs.acs.org
L Codan, MU Bäbler, M Mazzotti - Crystal growth & design, 2010 - ACS Publications
This work investigates the ternary phase diagram of the enantiomers of ethyl-2-ethoxy-3-(4-hydroxyphenyl)propanoate (EEHP) in cyclohexane. The enantiomers of EEHP form a …
Number of citations: 38 pubs.acs.org
Z CAI, Q Liu, P LI, Z GUO… - Acta Pharmacologica …, 2006 - Wiley Online Library
Aim: To synthesize and study the anti‐diabetic activity of (RS)‐2‐ethoxy‐3‐{4‐[2‐(4‐trifluoromethanesulfonyloxy‐phenyl)‐ethoxy]‐phenyl}‐propionic acid (compound I). Methods: …
Number of citations: 9 onlinelibrary.wiley.com
DS Baev, ME Blokhin, VY Chirkova, SV Belenkaya… - Molecules, 2022 - mdpi.com
Although the incidence and mortality of SARS-CoV-2 infection has been declining during the pandemic, the problem related to designing novel antiviral drugs that could effectively resist …
Number of citations: 2 www.mdpi.com
P Raval, M Jain, A Goswami, S Basu, A Gite… - Bioorganic & medicinal …, 2011 - Elsevier
In an effort to develop safe and efficacious compounds for the treatment of metabolic disorders, novel thiophene substituted oxazole containing α-alkoxy-phenylpropanoic acid …
Number of citations: 28 www.sciencedirect.com
S Ebdrup, I Pettersson, HB Rasmussen… - Journal of Medicinal …, 2003 - ACS Publications
A new and improved synthesis of the peroxisome proliferator-activated receptor (PPAR) agonist ragaglitazar applicable for large-scale preparation has been developed. The convergent …
Number of citations: 141 pubs.acs.org
V Fomenko, M Blokhin, S Kuranov, M Khvostov… - Scientia …, 2021 - mdpi.com
A series of triterpenic acid amides were synthesized incorporating a 2-ethoxy-3-phenylpropanoic acid pharmacophore fragment. The synthesized compounds were tested for their ability …
Number of citations: 3 www.mdpi.com
YG Suh, NJ Kim, BW Koo, KO Lee… - Journal of medicinal …, 2008 - ACS Publications
In an effort to develop dual PPARα/γ activators with improved therapeutic efficacy, a series of diaryl α-ethoxy propanoic acid compounds comprising two aryl groups linked by rigid …
Number of citations: 32 pubs.acs.org
M Gangar, M Harikrishnan, S Goyal, MN Mungalpara… - Tetrahedron …, 2016 - Elsevier
Glycolate alkylation reactions of (S)-4-isopropyl-1-[(R)-1-phenylethyl]imidazolidin-2-one auxiliary has been optimised with high yields and diastereoselectivity on substituted benzyl and …
Number of citations: 7 www.sciencedirect.com
NA Magnus, BA Astleford, J Brennan… - … Process Research & …, 2009 - ACS Publications
This article describes chemistry that was developed to give access to multigram quantities of the selective peroxisome proliferator activated receptor modulator (SPPARM), compound 1. …
Number of citations: 4 pubs.acs.org

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